molecular formula C10H11ClO3 B13978407 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde

4-(3-chloro-2-hydroxypropoxy)Benzaldehyde

Cat. No.: B13978407
M. Wt: 214.64 g/mol
InChI Key: SJWBNGKYOOTUIZ-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-hydroxypropoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core modified with a 3-chloro-2-hydroxypropoxy group at the para position. The chloro and hydroxy groups on the propoxy chain introduce steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

4-(3-chloro-2-hydroxypropoxy)benzaldehyde

InChI

InChI=1S/C10H11ClO3/c11-5-9(13)7-14-10-3-1-8(6-12)2-4-10/h1-4,6,9,13H,5,7H2

InChI Key

SJWBNGKYOOTUIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8)
  • Structure : Chloro and hydroxy groups are directly attached to the benzene ring (positions 3 and 4) .
  • This reduces steric hindrance but increases electron-withdrawing effects on the aromatic ring.
  • Physicochemical Properties : Molecular weight 156.566 g/mol; higher polarity due to free hydroxy group .
4-Methoxy-3-(prop-2-en-1-yloxy)benzaldehyde
  • Structure : Methoxy and allyloxy groups at positions 4 and 3 .
  • Methoxy is less polar than the target’s hydroxypropoxy group, affecting solubility in polar solvents.
4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9)
  • Structure : Chloro, fluoro, and methoxy substituents on the benzene ring .
  • Key Differences : Fluorine’s strong electron-withdrawing effect and methoxy’s electron-donating nature create a distinct electronic profile compared to the target compound’s hydroxypropoxy group.

Biological Activity

4-(3-Chloro-2-hydroxypropoxy)benzaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12ClO3
  • Molecular Weight : 216.65 g/mol
  • IUPAC Name : 4-(3-chloro-2-hydroxypropoxy)benzaldehyde
  • Canonical SMILES : COC(CCl)C1=CC=C(C=C1)C=O

The biological activity of 4-(3-chloro-2-hydroxypropoxy)benzaldehyde is primarily attributed to its interaction with various cellular targets. It is believed to modulate enzyme activities, influence cell signaling pathways, and exhibit antimicrobial properties. The presence of the chloro and hydroxy groups enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research indicates that 4-(3-chloro-2-hydroxypropoxy)benzaldehyde exhibits significant antimicrobial properties. A study showed that derivatives of benzaldehyde compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays demonstrated that it scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Anticancer Potential

Preliminary studies suggest that 4-(3-chloro-2-hydroxypropoxy)benzaldehyde may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is linked to the compound's ability to generate reactive oxygen species (ROS), which can trigger cell death in malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antibiotics reported that a series of benzaldehyde derivatives, including 4-(3-chloro-2-hydroxypropoxy)benzaldehyde, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong antimicrobial potential .
  • Antioxidant Activity : In a comparative study on phenolic compounds, 4-(3-chloro-2-hydroxypropoxy)benzaldehyde was found to have a higher antioxidant capacity than standard antioxidants like ascorbic acid, with IC50 values demonstrating effective radical scavenging abilities .
  • Anticancer Effects : An investigation into the cytotoxic effects of this compound on human colorectal cancer cells revealed an IC50 value of approximately 15 µM, suggesting significant potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC µg/mL)Antioxidant Activity (IC50 µM)Anticancer Activity (IC50 µM)
4-(3-Chloro-2-hydroxypropoxy)Benzaldehyde5-20<1015
Benzaldehyde20-50>20>50
Salicylaldehyde10-30<1525

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